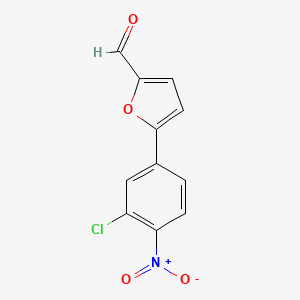
5-(3-chloro-4-nitrophenyl)-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-nitrophenyl)-2-furaldehyde, also known as CNPF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CNPF is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has also been studied for its potential use as an antibacterial agent against Gram-positive bacteria such as Staphylococcus aureus. In agriculture, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have insecticidal activity against the cotton bollworm. In materials science, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in anti-cancer activity involves the induction of apoptosis, which is a programmed cell death. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde induces apoptosis by activating the caspase cascade, which results in the cleavage of various cellular proteins and DNA fragmentation. In antibacterial activity, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects
5-(3-chloro-4-nitrophenyl)-2-furaldehyde has been shown to have low toxicity in vitro and in vivo studies. In animal studies, 5-(3-chloro-4-nitrophenyl)-2-furaldehyde did not show any adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to determine the long-term effects of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde exposure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using 5-(3-chloro-4-nitrophenyl)-2-furaldehyde include its low solubility in water and the need for organic solvents for its dissolution.
Orientations Futures
There are several future directions for the research on 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. One direction is to study the mechanism of action of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in more detail, particularly in its anti-cancer and antibacterial activities. Another direction is to explore the potential use of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in other fields such as materials science and environmental science. Additionally, the development of more efficient and environmentally friendly synthesis methods for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde could also be a future direction.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde involves the reaction of 3-chloro-4-nitrophenylhydrazine with furfural in the presence of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. The purity and yield of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVSKOGDBJUBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

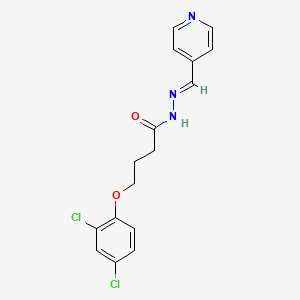
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
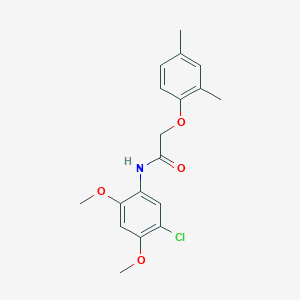

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
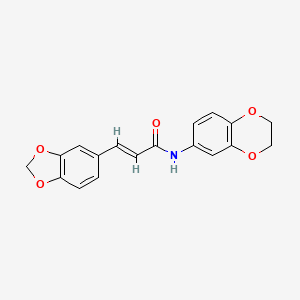
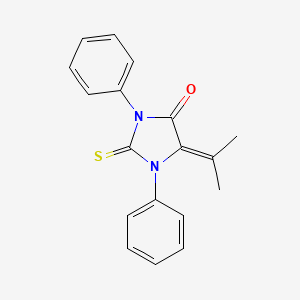
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)